N-methoxy-N,3-dimethyl-2-nitrobenzamide

Description

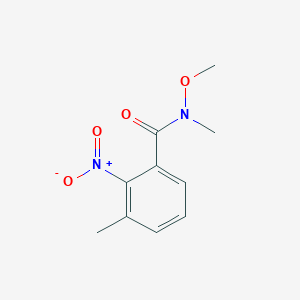

N-Methoxy-N,3-dimethyl-2-nitrobenzamide is a nitro-substituted benzamide derivative characterized by a methoxy group (N–OMe), two methyl groups (N–CH₃ and 3-CH₃), and a nitro group at the ortho (2-) position on the benzene ring. Its structural features influence reactivity, solubility, and stability, making comparisons with analogs critical for understanding structure-activity relationships.

Properties

Molecular Formula |

C10H12N2O4 |

|---|---|

Molecular Weight |

224.21 g/mol |

IUPAC Name |

N-methoxy-N,3-dimethyl-2-nitrobenzamide |

InChI |

InChI=1S/C10H12N2O4/c1-7-5-4-6-8(9(7)12(14)15)10(13)11(2)16-3/h4-6H,1-3H3 |

InChI Key |

ZDRGFILGVOHJOP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)N(C)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

N-methoxy-N,3-dimethyl-2-nitrobenzamide serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including:

- Nucleophilic Substitution : The nitro group can be replaced by other functional groups under specific conditions.

- Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Medicinal Chemistry

Research indicates that this compound has potential applications in drug development. Its biological activity is primarily attributed to its ability to interact with specific molecular targets. Some notable applications include:

-

Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL - Anticancer Properties : Preliminary investigations suggest that the compound may possess anticancer effects through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies on human breast cancer cell lines revealed a dose-dependent decrease in cell viability following treatment.

Industrial Applications

In addition to its research applications, this compound is utilized in industrial settings for:

- Dyes and Pigments Production : The compound serves as an intermediate in the synthesis of various dyes and pigments due to its unique chemical properties.

Comparison with Related Compounds

| Compound Name | Key Features |

|---|---|

| N,N-Dimethylbenzamide | Lacks nitro group; different reactivity profile |

| 3-Methyl-2-nitrobenzoic acid | Contains carboxylic acid instead of an amide group |

Summary of Biological Activities

Research has highlighted several biological activities of this compound:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer | Induces apoptosis in cancer cell lines |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Key Research Findings

- Antimicrobial Efficacy : A study demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

- Anticancer Mechanism : Flow cytometry analysis indicated an increase in apoptotic cells after treatment with the compound on breast cancer cell lines.

- Enzyme Interaction Studies : Research indicated that the compound could inhibit the activity of certain cytochrome P450 enzymes crucial for drug metabolism.

Comparison with Similar Compounds

Structural Analogs: Substituent Position and Electronic Effects

N-Methoxy-N-methyl-4-nitrobenzamide (2p)

- Structure : Nitro group at the para (4-) position, with N–OMe and N–CH₃.

- Key Differences :

- Synthesis : Prepared via direct acylation of 4-nitrobenzoic acid (97% yield), similar to methods used for the target compound .

4-Bromo-N-methoxy-N,3-dimethylbenzamide

- Structure : Bromo substituent at the 4-position instead of nitro.

- Lower electron-withdrawing effect compared to nitro, altering catalytic applications .

N-Methoxy-N,3-dimethyl-4-nitrobenzamide

- Structure : Nitro group at para position.

- Key Differences :

N-Chloro-N-methoxy-4-nitrobenzamide

- Structure : Chloro substituent at the N-position.

- Key Differences: The N–Cl bond (1.397 Å) is shorter than N–OMe bonds, influencing anomeric effects and stability. Ortho-nitro groups in the target compound enhance conjugation, affecting bond lengths (e.g., N–C: 1.411 Å vs. 1.397 Å in chloro analogs) .

3-Methoxy-N,2-dimethylbenzamide

- Structure : Lacks nitro group; methoxy at 3-position.

- Key Differences: Absence of nitro reduces electron-withdrawing effects, limiting use in reactions requiring strong directing groups. Applications shift toward non-catalytic roles, such as intermediates in pharmaceutical synthesis .

Physicochemical Properties

*Predicted using analogous structures.

Preparation Methods

Nitration Followed by Amidation

This two-step approach begins with the nitration of a methyl-substituted benzoic acid derivative, followed by amidation with N-methoxy-N-methylamine.

Nitration of 3-Methylbenzoic Acid Derivatives

The regioselective introduction of a nitro group at the ortho position relative to the methyl group is critical. Patent CN105820054A demonstrates that nitration of methyl 3-methylbenzoate using nitric acid (65%) and acetic anhydride at 0–50°C yields methyl 3-methyl-2-nitrobenzoate with a 72:28 ratio of ortho:para isomers. Hydrolysis of the ester under basic conditions (e.g., NaOH) produces 3-methyl-2-nitrobenzoic acid, a key intermediate.

Amidation via Acyl Chloride Intermediate

3-Methyl-2-nitrobenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux. Subsequent reaction with N-methoxy-N-methylamine in tetrahydrofuran (THF) or dichloromethane (DCM) yields the target compound. Triethylamine (TEA) is often added to scavenge HCl, improving yields to 75–85%.

Reaction Scheme:

Direct Amidation Using Coupling Agents

Coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enable direct amidation without isolating the acyl chloride.

Coupling with N,O-Dimethylhydroxylamine

A modified protocol from the Royal Society of Chemistry involves reacting 3-methyl-2-nitrobenzoic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of EDC. This one-pot method achieves 70–80% yield under mild conditions (room temperature, 8–12 h).

Key Advantages:

-

Avoids hazardous acyl chloride handling.

-

Compatible with acid-sensitive functional groups.

Comparative Analysis of Preparation Methods

Optimization Strategies

Nitration Regioselectivity

The orientation of the nitro group is influenced by the methyl substituent. Computational studies suggest that the methyl group’s +I effect directs nitration to the ortho position, consistent with experimental results from CN105820054A. Polar solvents like acetic anhydride further enhance ortho selectivity (up to 85%).

Solvent and Temperature Effects

-

Acyl Chloride Route: Refluxing in DCM (40°C) minimizes side reactions.

-

Coupling Agent Route: THF at 25°C optimizes reagent solubility.

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N-methoxy-N,3-dimethyl-2-nitrobenzamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via coupling of carboxylic acids with N,O-dimethylhydroxylamine. A two-step approach involves:

Acid chloride formation : React 2-nitro-3-methylbenzoic acid with oxalyl chloride and catalytic DMF in dichloromethane .

Amidation : Treat the acid chloride with N,O-dimethylhydroxylamine hydrochloride in a biphasic system (EtOAc/H₂O) using K₂CO₃ as a base .

- Optimization : Yields >90% are achieved with stoichiometric DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in polar solvents like acetonitrile .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- 1H/13C NMR : Key peaks include methoxy groups (δ ~3.3–3.5 ppm) and aromatic protons (δ ~7.5–8.3 ppm). Nitro groups deshield adjacent carbons (δC ~123–148 ppm) .

- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for structure refinement. For example, cyclometalated complexes of related benzamides show distorted square-planar geometries in crystal structures .

- IR spectroscopy : Strong C=O stretches (~1670 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reaction mechanisms of this compound?

- Approach : Hybrid functionals (e.g., B3LYP) with exact exchange terms accurately predict thermochemical properties, such as bond dissociation energies and reaction barriers .

- Applications :

- Study nitro group resonance effects on aromatic ring electron density.

- Simulate nucleophilic acyl substitution mechanisms during amidation .

Q. What role does this compound play in catalytic C–H bond activation?

- Cyclometalation : The compound forms cyclometalated complexes with Rh, Ir, or Ru via ortho C–H activation. These complexes act as intermediates in catalytic cycles for C–H functionalization (e.g., alkyne insertion) .

- Experimental validation : Reaction of the Rh complex with diphenylacetylene yields seven-membered metallacycles (24% yield), confirming catalytic intermediacy .

Q. How do steric and electronic effects of the nitro and methoxy groups influence regioselectivity in derivatization reactions?

- Steric effects : The 3-methyl group directs electrophilic substitution to the para position of the nitro group.

- Electronic effects : Nitro groups deactivate the ring, while methoxy groups enhance electron density at specific sites, favoring nucleophilic attack .

- Case study : Reduction of the nitro group to an amine under hydrogenation conditions proceeds selectively without cleavage of the methoxyamide bond .

Contradictions and Limitations

- Synthetic yields : While DMT-MM achieves >90% yields in acetonitrile , traditional acid chloride methods may require stringent anhydrous conditions to avoid hydrolysis .

- Catalytic intermediates : Cyclometalated Rh complexes show higher activity than Ru analogs, but mechanistic details of their role in catalysis remain under investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.